molecular formula C11H12O2 B2738462 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone CAS No. 28179-01-3

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone

Cat. No. B2738462
CAS RN: 28179-01-3
M. Wt: 176.215
InChI Key: PFTUFNNONHACBX-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone, also known as HDE, is a pharmaceutical compound . It has a CAS Number of 28179-01-3 and a molecular weight of 176.22 .


Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in dichloromethane at 0 - 25℃ for 0.5 hours . The reaction was complete after 30 minutes and the product was obtained after concentration in vacuum .


Molecular Structure Analysis

The molecular formula of this compound is C11H12O2 . The InChI code is 1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The Log Po/w values range from 1.64 to 2.91 . The water solubility is 0.182 mg/ml .

Scientific Research Applications

Photoremovable Protecting Groups

A novel application of related chemical structures involves the development of new photoremovable protecting groups for carboxylic acids, as introduced by Walters N. Atemnkeng et al. (2003). This research highlights the potential of compounds like 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) in protecting various carboxylic acids. Upon photolysis, these protected compounds release the acid with high efficiency, showcasing the versatility of such structures in synthetic chemistry (Walters N. Atemnkeng et al., 2003).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds with similar backbones have been extensively studied, indicating the importance of such structures in medicinal chemistry. For instance, the antimicrobial activities of certain derivatives have been evaluated, showing significant potential due to the presence of specific substituents, such as chlorine, on the main nucleus. This research underscores the relevance of structural modifications in enhancing biological activity and provides a basis for further exploration in drug development (V. - et al., 2022).

Fluorescent Probes for Biological Applications

The development of BODIPY-based fluorescent probes for selective detection of biological molecules, such as hydrogen sulfide (H2S), showcases another application of related chemical structures. These probes, derived from starting materials like 1-(2-Hydroxyphenyl)ethanone, exhibit high selectivity and sensitivity towards H2S, demonstrating their potential for studying biological systems. Such research highlights the innovative use of these compounds in creating tools for biomedical research and diagnostics (T. Fang et al., 2019).

Electrochemical Synthesis

Research by D. Nematollahi and A. Amani (2011) explores the electrochemical oxidation of similar structures, leading to the development of new phenylpiperazine derivatives. This work demonstrates the versatility of these compounds in facilitating novel synthetic routes, emphasizing the importance of electrochemical methods in organic synthesis. The findings contribute to the advancement of green chemistry by providing environmentally friendly and efficient synthetic strategies (D. Nematollahi & A. Amani, 2011).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUFNNONHACBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCC2=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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